CH5132799
Overview
Description
CH-5132799, also known as Izorlisib, is a selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks). This compound has shown potent antitumor activity, particularly against tumors harboring mutations in the PIK3CA gene. The PI3K pathway plays a crucial role in cell proliferation and survival, making CH-5132799 a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CH-5132799 involves multiple steps, including the formation of bipyrimidine and oligopyrimidine rings. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine derivatives .
Industrial Production Methods: Industrial production of CH-5132799 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is produced under stringent conditions to meet the requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: CH-5132799 primarily undergoes inhibition reactions, where it selectively inhibits class I PI3Ks, particularly PI3Kα mutants. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic application .
Common Reagents and Conditions: The compound interacts with ATP-binding sites of the enzyme, suggesting an ATP-competitive mode of inhibition. The specific reagents and conditions used in these reactions are proprietary .
Major Products Formed: The major product formed from the interaction of CH-5132799 with its target is the inhibited form of the PI3K enzyme, leading to reduced phosphorylation of downstream targets such as Akt .
Scientific Research Applications
CH-5132799 has been extensively studied for its antitumor activity. It has shown strong antiproliferative effects against various cancer cell lines, including breast, ovarian, prostate, and endometrial cancers. The compound is particularly effective against tumors with PIK3CA mutations .
In clinical research, CH-5132799 has been evaluated for its toxicity, pharmacokinetics, and pharmacodynamics in patients with metastatic cancer. It has shown promising results in reducing tumor size and improving patient outcomes .
Mechanism of Action
CH-5132799 exerts its effects by selectively inhibiting class I PI3Ks, particularly PI3Kα mutants. This inhibition prevents the phosphorylation of Akt, a key protein in the PI3K/Akt/mTOR signaling pathway. By blocking this pathway, CH-5132799 reduces cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Buparlisib (BKM120): Another PI3K inhibitor with broad-spectrum activity against class I PI3Ks.
Alpelisib (BYL719): A selective inhibitor of PI3Kα, similar to CH-5132799.
Copanlisib (BAY 80-6946): A pan-class I PI3K inhibitor with activity against multiple PI3K isoforms.
Uniqueness of CH-5132799: CH-5132799 is unique in its selective inhibition of PI3Kα mutants, making it particularly effective against tumors with PIK3CA mutations. Unlike some other PI3K inhibitors, CH-5132799 does not reverse the negative feedback loop of the PI3K/Akt/mTOR signaling pathway, which can be advantageous in certain therapeutic contexts .
Properties
IUPAC Name |
5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGHXKRHKHPBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678540 | |
Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007207-67-1 | |
Record name | CH-5132799 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007207671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CH-5132799 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13051 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IZORLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCL936W835 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.